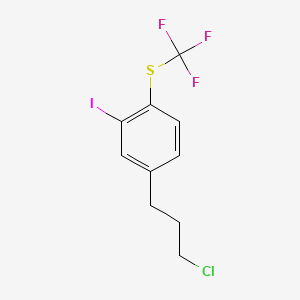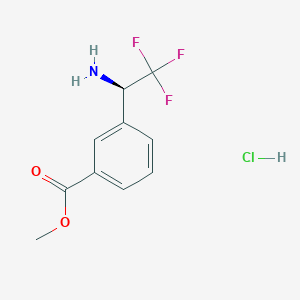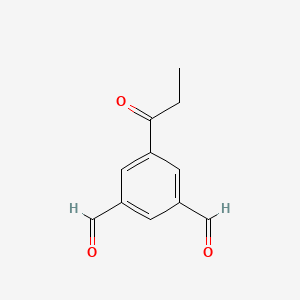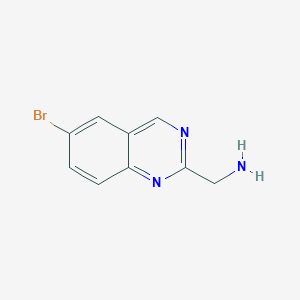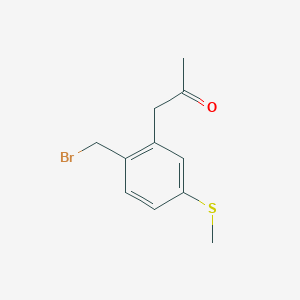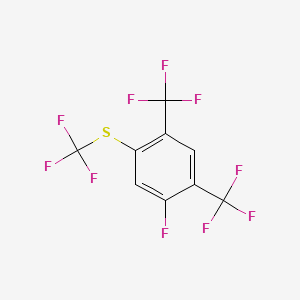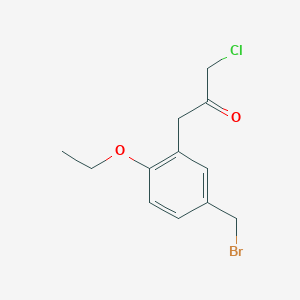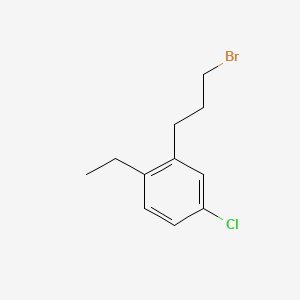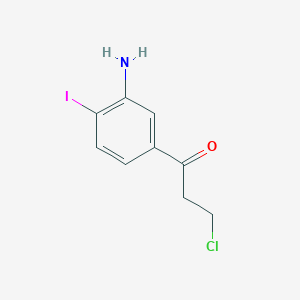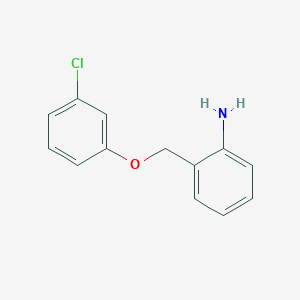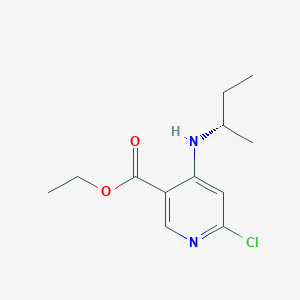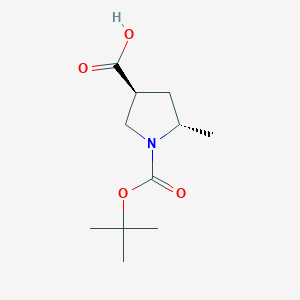
(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group . This compound is often used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group. This method is advantageous for the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc in solid-phase peptide synthesis (SPPS) is the need for treatment with hazardous hydrogen fluoride (HF), which requires special equipment .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The use of tert-butyloxycarbonyl-protected amino acids in ionic liquids has been explored to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This method allows for the efficient production of the compound in large quantities.
化学反応の分析
Types of Reactions: (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be involved in radical-polar crossover reactions, which are facilitated by visible light and involve the addition of radicals to alkenes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for the removal of the Boc protecting group and sodium borohydride for reduction reactions . The conditions for these reactions often involve specific temperatures and solvents to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reduction of the compound using sodium borohydride in methanol at -40°C can yield high-purity products .
科学的研究の応用
(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of peptides and other complex molecules, making it valuable in the fields of chemistry and biology . Additionally, the compound is used in the preparation of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which have applications in dipeptide synthesis .
作用機序
The mechanism of action of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids . The compound’s molecular targets and pathways are primarily related to its interactions with other reagents and catalysts used in the synthesis process.
類似化合物との比較
Similar Compounds: Similar compounds to (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid include other tert-butyloxycarbonyl-protected amino acids and carboxylic acid esters. Examples include methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate and tert-butyl-p-benzoquinone .
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and its effectiveness as a protecting group in peptide synthesis. Its ability to form high-purity products under specific reaction conditions makes it a valuable compound in organic synthesis .
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
(3S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |
InChIキー |
WZZGWPOKJCVJGU-YUMQZZPRSA-N |
異性体SMILES |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
